Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
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Overview
Description
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate.
Substitution: 2-methyl-5-(3-nitrophenyl)-3-furoic acid.
Oxidation: 2-methyl-5-(3-nitrophenyl)-3-furanone.
Scientific Research Applications
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the para position.
Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the ortho position.
Methyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring and the ethyl ester group on the furan ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJSHMYFDWKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372459 |
Source
|
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-71-8 |
Source
|
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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